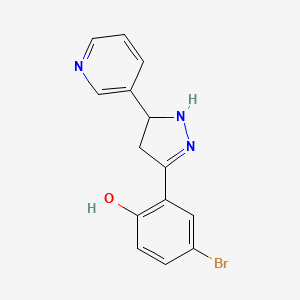

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Description

Properties

IUPAC Name |

4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUPYBHSCCVWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425531 | |

| Record name | AC1OATEM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370074-36-5 | |

| Record name | AC1OATEM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Claisen-Schmidt Condensation Followed by Cyclization

The most widely reported method involves a two-step protocol: (1) chalcone synthesis via Claisen-Schmidt condensation and (2) pyrazoline ring formation through cyclization with hydrazine derivatives.

Chalcone Intermediate Synthesis

Substituted acetophenones react with salicylaldehyde derivatives under basic conditions to form α,β-unsaturated ketones (chalcones). For 4-bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol, the reaction employs 4-bromo-2-hydroxyacetophenone and pyridine-3-carboxaldehyde:

- Base : 40% NaOH (0°C for 30 min, then room temperature for 4 h)

- Solvent : Ethanol/water mixture

- Yield : 65–78% (chalcone intermediate)

Cyclization with Hydrazines

Chalcones undergo cyclization with phenylhydrazine or its derivatives to form the dihydro-1H-pyrazol-3-yl core. Key parameters include:

- Acid Catalysis : Acetic acid (reflux, 5–7 h)

- Selectivity : Steric and electronic effects of substituents dictate regioselectivity

- Yield : 50–68% (final pyrazoline-phenol product)

Mechanistic Insight : The reaction proceeds via Michael addition of hydrazine to the α,β-unsaturated ketone, followed by cyclodehydration to form the pyrazoline ring.

Bromination Strategies

Introducing the bromo substituent at the 4-position of the phenol ring is achieved through two primary routes:

Direct Bromination of Phenolic Precursors

Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid:

- Conditions : 0–5°C, 2–4 h

- Directing Groups : Hydroxyl group at position 2 directs bromination to position 4

- Yield : 85–92%

Use of Pre-Brominated Starting Materials

4-Bromo-2-hydroxyacetophenone (commercially available) eliminates the need for in-situ bromination, simplifying purification.

Optimization and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Chalcone formation | 4 h | 15 min | 78% → 88% |

| Cyclization | 7 h | 25 min | 60% → 75% |

Catalyst : Chitosan (5 mol%) enhances reaction efficiency under microwave conditions.

Analytical Characterization and Quality Control

Spectroscopic Data

Consistent results across studies confirm structural fidelity:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.

Comparison with Similar Compounds

Core Structural Variations

The dihydropyrazole scaffold is a common feature in many pharmacologically active compounds. Key structural variations among analogs include:

Key Observations :

Physicochemical Data

Biological Activity

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C13H12BrN2O

- IUPAC Name : this compound

- Molecular Weight : 308.15 g/mol

Biological Activity Overview

The biological activities of compounds similar to this compound can be classified into several categories:

- Antimicrobial Activity : Compounds containing pyrazole and pyridine moieties have shown promising antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound's structure allows it to interact with inflammatory pathways effectively.

- Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The interaction with cellular signaling pathways, such as NF-kB and MAPK, contributes to the anti-inflammatory and anticancer effects observed in various studies.

Antimicrobial Activity

A study by Selvam et al. synthesized a series of pyrazole derivatives that showed significant antibacterial activity against E. coli and S. aureus, with some compounds exhibiting up to 80% inhibition at low concentrations .

Anti-inflammatory Effects

Research has demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from the pyrazole scaffold exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

In vitro studies have shown that derivatives similar to this compound induce apoptosis in various cancer cell lines. A notable study reported that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against breast cancer cells .

Data Tables

Q & A

Basic: What are the most efficient synthetic routes for 4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol?

Answer:

The compound is typically synthesized via cyclocondensation of chalcone precursors with hydrazine hydrate. For example, fluorinated chalcones (e.g., 4-bromo-2-fluorobenzaldehyde derivatives) react with hydrazine under reflux to yield pyrazoline derivatives . Key parameters include solvent choice (ethanol or methanol), reaction temperature (60–80°C), and stoichiometric control of hydrazine to minimize side products. Yield optimization (~70–85%) requires careful monitoring by TLC or HPLC .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

Routine characterization involves:

- FTIR : Identification of phenolic O–H (3200–3500 cm⁻¹), pyrazoline N–H (≈3100 cm⁻¹), and C–Br (≈600 cm⁻¹) stretches .

- NMR : NMR shows pyrazoline C4–H and C5–H protons as doublets of doublets (δ 3.1–4.2 ppm) and aromatic protons (δ 6.8–8.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Common issues include:

- Disorder in pyridinyl/pyrazoline rings : Mitigated using SHELXL’s PART instruction to model partial occupancy .

- Hydrogen bonding ambiguity : O–H···N intramolecular bonds are resolved via SHELX’s AFIX constraints and Hirshfeld surface analysis .

- Twinned crystals : The HKLF5 format in SHELXL handles twin-law refinement for high-symmetry space groups (e.g., P21/c) .

Advanced: How do substituents (e.g., pyridinyl vs. naphthyl) influence biological activity?

Answer:

Pyridinyl groups enhance solubility and π-π stacking with biological targets (e.g., enzyme active sites), while bulkier substituents like naphthyl improve binding affinity but reduce bioavailability. For instance:

- Pyridinyl derivatives show moderate antifungal activity (IC₅₀ ≈ 15 µM against Phomopsis viticola) .

- Naphthyl-substituted analogs exhibit stronger fluorescence quenching (82% efficiency) in probe applications .

Basic: What metal complexes are formed with this ligand, and how are their structures validated?

Answer:

The ligand (HL) forms octahedral complexes with Cu(II), Zn(II), and Ni(II). Validation methods include:

- Conductivity : Molar conductance (10–20 S cm² mol⁻¹) confirms neutral complexes .

- XRD : Bond lengths (e.g., M–N ≈ 2.0 Å, M–O ≈ 1.9 Å) and Jahn-Teller distortions in Cu(II) complexes .

- DFT : B3LYP/6-311+G(d,p) calculations match experimental geometries and spectroscopic data .

Advanced: How can computational methods predict the compound’s electronic properties?

Answer:

- DFT : Optimized geometries reveal intramolecular charge transfer (ICT) between bromophenol and pyrazoline moieties, correlating with UV-Vis absorption (λmax ≈ 350 nm) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (≈4.2 eV) predict reactivity and nonlinear optical (NLO) properties .

Advanced: How are fluorescence properties leveraged in sensing applications?

Answer:

The compound’s pyrazoline core acts as a fluorophore. For picric acid detection:

- Quenching Mechanism : Photoinduced electron transfer (PET) from the pyrazoline to picric acid reduces fluorescence intensity (82% quenching) .

- Selectivity : Competitive titration with nitroaromatics (e.g., TNT, DNT) confirms specificity via Stern-Volmer plots .

Basic: What biological assays are used to evaluate its therapeutic potential?

Answer:

- Antifungal : Mycelial growth inhibition assays on Phomopsis viticola with EC₅₀ values calculated via probit analysis .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ and apoptosis markers (caspase-3/7) .

Advanced: How do crystallographic data resolve contradictions in spectroscopic results?

Answer:

Discrepancies in NMR/IR assignments (e.g., tautomerism in pyrazoline rings) are resolved by comparing experimental bond lengths (C–N ≈ 1.34 Å) and angles (N–N–C ≈ 108°) from XRD with DFT-optimized structures .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.